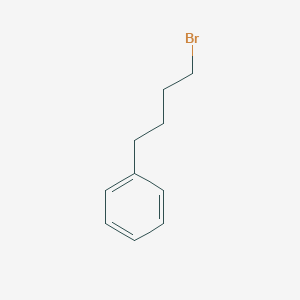

1-Bromo-4-phenylbutane

概要

説明

準備方法

Two-Step Synthesis via Friedel-Crafts Acylation and Catalytic Hydrogenation

The most industrially viable method for synthesizing 1-bromo-4-phenylbutane involves a two-step process: Friedel-Crafts acylation followed by catalytic hydrogenation . This approach, detailed in patents US6037509A and GB2336155A, addresses limitations of earlier methods, such as di-alkylation byproducts and low yields .

Step 1: Friedel-Crafts Acylation of Benzene

In the first step, 4-bromobutyryl halide (C₄H₆BrOX, where X = Cl or Br) reacts with benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4-bromobutyrophenone (C₁₀H₁₁BrO). The reaction proceeds via electrophilic aromatic substitution, where the acyl group binds to the benzene ring:

6\text{H}6 + \text{C}4\text{H}6\text{BrOX} \xrightarrow{\text{AlCl}3} \text{C}{10}\text{H}_{11}\text{BrO} + \text{HX}

Key Conditions and Optimizations :

-

Catalyst Loading : 10–20 mol% AlCl₃ relative to 4-bromobutyryl halide .

-

Solvent : Benzene acts as both reactant and solvent, minimizing side reactions .

-

Temperature : −20°C to 50°C; lower temperatures reduce di-alkylation .

Table 1: Representative Data for Friedel-Crafts Acylation

| Reactant | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 4-Bromobutyryl Chloride | AlCl₃ | 20 | 84.7 |

| 4-Bromobutyryl Bromide | AlCl₃ | 10 | 79.2 |

Step 2: Catalytic Hydrogenation of 4-Bromobutyrophenone

The ketone intermediate (4-bromobutyrophenone) undergoes hydrogenation in the presence of a metal catalyst (e.g., Pd/C or Raney Ni) to yield this compound:

{10}\text{H}{11}\text{BrO} + \text{H}2 \xrightarrow{\text{Pd/C}} \text{C}{10}\text{H}{13}\text{Br} + \text{H}2\text{O}

Critical Parameters :

-

Solvent : Methanol or ethanol enhances hydrogen solubility .

-

Pressure : Ambient to 10 MPa; higher pressures accelerate reaction rates .

Table 2: Hydrogenation Efficiency Across Catalysts

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd/C | Methanol | 20 | 98.2 |

| Raney Ni | Ethanol | 50 | 89.5 |

Alternative Methods and Historical Context

Legacy Approach: Alkylation of Benzene with 4-Halobutanol

Early methods involved reacting 4-halobutanol (X = Cl, Br) with benzene using Lewis acids, followed by bromination. However, this route suffers from di-alkylation byproducts due to the higher reactivity of mono-alkylated intermediates . For example, using 4-chlorobutanol with AlCl₃ yielded only 52–58% of 4-phenylbutanol, with 20–25% di-alkylated contaminants . Subsequent bromination further reduced overall yields to <40%.

One-Pot Synthesis from γ-Butyrolactone

A streamlined one-pot method converts γ-butyrolactone to this compound in three stages:

-

Ring-Opening : γ-Butyrolactone reacts with HBr to form 4-bromobutyric acid.

-

Acylation : In situ conversion to 4-bromobutyryl chloride using PCl₃.

-

Friedel-Crafts and Hydrogenation : Sequential acylation and reduction without intermediate isolation .

Performance :

-

Advantage : Eliminates intermediate purification, reducing costs.

Industrial-Scale Optimizations

Large-scale production prioritizes solvent recycling and continuous flow reactors to enhance efficiency:

-

Solvent Recovery : Benzene is distilled and reused, lowering material costs .

-

Catalyst Regeneration : Pd/C catalysts are filtered and reactivated, minimizing waste .

Table 3: Comparative Metrics for Industrial Methods

| Method | Yield (%) | Purity (%) | Byproducts (%) |

|---|---|---|---|

| Two-Step (Pd/C) | 98.2 | 99.5 | <0.5 |

| One-Pot (γ-Butyrolactone) | 63.9 | 97.8 | 2.2 |

Mechanistic Insights and Byproduct Analysis

Di-Alkylation in Legacy Methods

The propensity for di-alkylation in older methods arises from the enhanced electrophilicity of mono-alkylated intermediates. For instance, 4-phenylbutanol activates the benzene ring, making it more reactive than pure benzene. Computational studies suggest that steric hindrance in the two-step acylation-hydrogenation route suppresses this issue .

Hydrogenation Selectivity

Catalytic hydrogenation selectively reduces the ketone group in 4-bromobutyrophenone without cleaving the C–Br bond. Density functional theory (DFT) calculations indicate that the Pd–H interaction preferentially targets the carbonyl oxygen, leaving the bromine intact .

化学反応の分析

1-Bromo-4-phenylbutane undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and sodium azide.

Elimination Reactions: In the presence of strong bases such as sodium ethoxide or potassium tert-butoxide, this compound can undergo elimination reactions to form alkenes.

Oxidation Reactions: Although less common, this compound can be oxidized under specific conditions to form corresponding alcohols or ketones.

科学的研究の応用

Chemical Synthesis

1-Bromo-4-phenylbutane serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for producing more complex molecules.

Key Reactions:

- Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles, leading to the formation of alcohols, amines, or other functional groups.

- Grignard Reactions: It can be utilized to form Grignard reagents, which are crucial for constructing carbon-carbon bonds in organic synthesis.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is recognized for its role as a precursor in the synthesis of various bioactive compounds. Its derivatives have been studied for potential therapeutic effects.

Case Study:

- Anticancer Agents: Research has indicated that derivatives of this compound exhibit cytotoxic properties against certain cancer cell lines. A study demonstrated that specific modifications to its structure could enhance its efficacy as an anticancer agent .

Material Science

This compound is also explored in material science, particularly in the development of polymers and other materials with unique properties.

Applications:

- Polymer Synthesis: this compound can be used as a monomer or comonomer in polymerization processes, contributing to the creation of specialty polymers with desirable mechanical and thermal properties.

- Functional Materials: Its derivatives may be used to produce materials with specific functionalities, such as conductivity or reactivity under certain conditions.

Production Methods

The synthesis of this compound typically involves several key steps:

Production Process:

- Starting Materials: The compound can be synthesized from benzene and 4-bromobutyryl halides using Lewis acid catalysts.

- Reaction Conditions: The reaction conditions are optimized to maximize yield while minimizing by-products. For example, a process involves reacting benzene with 4-bromobutyryl chloride in the presence of aluminum chloride to yield high-purity this compound .

作用機序

The mechanism of action of 1-Bromo-4-phenylbutane primarily involves its reactivity as an alkylating agent. The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic attack. This property allows it to participate in various substitution and elimination reactions, facilitating the formation of new chemical bonds .

類似化合物との比較

Chemical Identity :

- IUPAC Name : 1-Bromo-4-phenylbutane

- Synonyms: 4-Phenyl-1-butyl bromide, (4-Bromobutyl)benzene

- CAS Number : 13633-25-5

- Molecular Formula : C₁₀H₁₃Br

- Molecular Weight : ~213.11 g/mol

Properties and Applications :

this compound is a brominated alkane featuring a phenyl group at the terminal carbon. Its structure combines the reactivity of a primary alkyl bromide with the steric and electronic effects of an aromatic ring. This compound is primarily used in organic synthesis, particularly in:

- Pharmaceutical intermediates : E.g., synthesis of pranlukast analogs .

- Coordination chemistry : As an alkylating agent in the preparation of heteroleptic copper complexes .

- Polymer and materials science: Functionalization of phenolic derivatives via etherification .

Structural and Functional Comparison

Reactivity and Physical Properties

Steric Effects :

- Solubility and Polarity: The ethoxy group in 1-bromo-4-ethoxybutane enhances polarity, improving solubility in polar aprotic solvents (e.g., DMF) . this compound’s aromatic ring reduces water solubility but increases compatibility with non-polar matrices .

Thermal Stability :

- Higher molecular weight compounds (e.g., this compound) generally exhibit higher boiling points than simpler bromoalkanes like 1-bromobutane .

生物活性

1-Bromo-4-phenylbutane (CAS No. 13633-25-5) is an organic compound classified as a bromoalkane, specifically an alkyl bromide. It has garnered attention in medicinal chemistry and organic synthesis due to its potential applications as a pharmaceutical intermediate and its involvement in various chemical reactions. This article explores the biological activity of this compound, focusing on its chemical properties, biological interactions, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 213.11 g/mol. It is characterized by a boiling point of 131°C to 133°C (at 12 mmHg) and is slightly soluble in water . The compound is stable under recommended storage conditions but is incompatible with oxidizing agents .

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃Br |

| Molecular Weight | 213.11 g/mol |

| Boiling Point | 131°C - 133°C |

| Density | 1.27 g/cm³ |

| Solubility | Slightly soluble in water |

Pharmacological Applications

This compound has been utilized as a pharmaceutical intermediate, particularly in the synthesis of various bioactive compounds. Its role as an alkylating agent allows it to participate in reactions that modify biological molecules, which can lead to therapeutic applications.

Mechanistic Studies

Research indicates that this compound can undergo photoinduced copper-catalyzed alkylation reactions. For instance, studies have shown that it can effectively couple with carbazoles under specific conditions, achieving yields up to 96% when using copper catalysts . This reactivity highlights its potential utility in synthesizing complex organic molecules relevant to drug development.

Case Studies

- Copper-Catalyzed Reactions : A study demonstrated that when combined with copper(I) complexes, this compound facilitated the N-alkylation of primary amines with moderate efficiency. The reaction yielded significant amounts of the desired product under light irradiation, indicating its potential for use in photoredox catalysis .

- Synthesis of Carbamates : Another investigation explored the direct synthesis of carbamates using unactivated secondary alkyl bromides like this compound. This study revealed that while yields were modest without additional catalysts, the presence of copper significantly improved the efficiency of the reaction .

Toxicological Considerations

While the specific toxicological profile of this compound is not extensively documented, brominated compounds are generally associated with certain health risks, including potential neurotoxicity and endocrine disruption. Safety data sheets recommend handling this compound with care, emphasizing the importance of using appropriate personal protective equipment during laboratory work .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Bromo-4-phenylbutane in laboratory settings?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution (SN2) reactions. A common approach involves alkylation of phenylbutane derivatives using hydrobromic acid (HBr) under controlled conditions. For example, 4-phenylbutanol can be treated with HBr in the presence of a sulfuric acid catalyst to facilitate bromide substitution at the terminal carbon. Reaction optimization includes temperature control (80–100°C) and inert atmosphere to minimize side reactions. Characterization via GC-MS or NMR ensures purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the structure by identifying proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm and brominated CH2 at δ 3.4–3.6 ppm).

- IR Spectroscopy : Detects C-Br stretching vibrations (~550–600 cm⁻¹) and aromatic C-H stretches.

- Mass Spectrometry (EI-MS) : Validates molecular ion peaks (e.g., [M]⁺ at m/z 212) and fragmentation patterns.

Cross-referencing with spectral databases (e.g., SDBS, PubChem) ensures accuracy .

Q. How can researchers ensure the purity of this compound post-synthesis?

- Methodological Answer : Purity is assessed via:

- Chromatography : HPLC or GC with flame ionization detection (FID) to quantify impurities.

- Elemental Analysis : Confirms %C, %H, and %Br alignment with theoretical values.

- Melting Point/Boiling Point Consistency : Deviations >2°C indicate contamination. Recrystallization in hexane or distillation (bp ~200–205°C) are common purification steps .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The phenyl group induces steric hindrance at the γ-position, affecting reactivity in Suzuki or Grignard couplings. Computational studies (DFT) reveal that electron-withdrawing effects from the phenyl ring polarize the C-Br bond, enhancing electrophilicity. To optimize coupling yields:

- Use bulky ligands (e.g., SPhos) to stabilize intermediates.

- Employ polar aprotic solvents (DMF, THF) to stabilize transition states.

Kinetic studies via in situ NMR monitor reaction progress .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR/IR data may arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

- Variable Temperature NMR : Identifies dynamic processes (e.g., rotamers).

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-carbon interactions.

- Computational Validation : Compare experimental spectra with density functional theory (DFT)-predicted spectra (Gaussian 16/B3LYP/6-31G*).

Cross-validation with crystallographic data (if available) is critical .

Q. How can this compound serve as an intermediate in bioactive molecule synthesis?

- Methodological Answer : Its bromide moiety enables functionalization for drug candidates:

- Step 1 : Suzuki-Miyaura coupling with aryl boronic acids to create biphenyl scaffolds for kinase inhibitors.

- Step 2 : Nucleophilic displacement with amines to generate quaternary ammonium salts for antimicrobial agents.

- Step 3 : Pharmacokinetic profiling (e.g., LogP via shake-flask method) and in vitro bioassays (IC50 determination) validate therapeutic potential.

Structure-activity relationship (SAR) studies optimize substituent effects .

Q. What are the challenges in quantifying this compound in complex matrices (e.g., environmental samples)?

- Methodological Answer : Matrix interference and low concentrations require:

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound.

- Analytical Techniques : GC-ECD (electron capture detection) for halogen-specific sensitivity (LOD ~0.1 ppb).

- Isotope Dilution : Use of deuterated analogs (e.g., D5-1-Bromo-4-phenylbutane) as internal standards for LC-MS/MS quantification.

Method validation follows EPA 8270D guidelines .

特性

IUPAC Name |

4-bromobutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBQQAHIVODAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293481 | |

| Record name | 1-Bromo-4-phenylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13633-25-5 | |

| Record name | 1-Bromo-4-phenylbutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-4-phenylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BROMO-4-PHENYLBUTANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。